molecular formula C8H7Br3O B1354217 1,4-Dibromo-2-(2-bromoethoxy)benzene CAS No. 377091-18-4

1,4-Dibromo-2-(2-bromoethoxy)benzene

Cat. No.: B1354217
CAS No.: 377091-18-4
M. Wt: 358.85 g/mol
InChI Key: GYEXZRRSPGQVFH-UHFFFAOYSA-N
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Description

1,4-Dibromo-2-(2-bromoethoxy)benzene is an organic compound with the molecular formula C8H7Br3O It is a derivative of benzene, where two bromine atoms are substituted at the 1 and 4 positions, and a 2-bromoethoxy group is attached at the 2 position

Mechanism of Action

Target of Action

The primary targets of 1,4-Dibromo-2-(2-bromoethoxy)benzene are currently unknown. This compound is primarily used for research and development purposes

Mode of Action

As a brominated compound, it may participate in electrophilic aromatic substitution reactions . .

Biochemical Pathways

Brominated compounds can potentially affect various biochemical pathways depending on their specific targets

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect its stability and activity . .

Biochemical Analysis

Biochemical Properties

1,4-Dibromo-2-(2-bromoethoxy)benzene plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. This interaction can lead to changes in the biochemical pathways within the cell. For example, this compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances .

Cellular Effects

This compound affects various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to induce oxidative stress in cells, leading to the activation of stress response pathways. Additionally, this compound can modulate the expression of genes involved in detoxification processes .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to specific proteins and enzymes, leading to their inhibition or activation. For instance, this compound has been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways. This inhibition can result in altered cellular responses and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions. Prolonged exposure to light and heat can lead to its degradation. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that the compound can have lasting impacts on cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function. At higher doses, it can induce toxic or adverse effects. Studies have shown that high doses of this compound can lead to liver and kidney damage in animal models. Threshold effects have also been observed, where a certain dosage level is required to elicit a significant response .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. The compound is primarily metabolized by cytochrome P450 enzymes, which convert it into more water-soluble forms for excretion. This metabolism can affect the levels of metabolites and the overall metabolic flux within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound can be transported across cell membranes by specific transporters and binding proteins. Once inside the cell, it can accumulate in certain compartments, affecting its localization and function. Studies have shown that this compound can be distributed to various tissues, including the liver, kidneys, and brain .

Subcellular Localization

The subcellular localization of this compound is important for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, this compound has been observed to localize in the endoplasmic reticulum, where it can interact with enzymes involved in detoxification processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dibromo-2-(2-bromoethoxy)benzene can be synthesized through a multi-step process. One common method involves the bromination of 1,4-dihydroxybenzene to obtain 1,4-dibromo-2,5-dihydroxybenzene. This intermediate is then reacted with 2-bromoethyl methyl ether in the presence of a base such as potassium carbonate in a solvent like N,N-dimethylformamide (DMF) at elevated temperatures (around 100°C) for several hours. The reaction mixture is then cooled, filtered, and purified using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same bromination and etherification steps, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated purification systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1,4-Dibromo-2-(2-bromoethoxy)benzene undergoes various chemical reactions, including:

    Nucleophilic Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: Reduction of the bromine atoms can lead to the formation of debrominated products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzene derivatives with various functional groups.

    Oxidation: Formation of quinones or other oxidized aromatic compounds.

    Reduction: Formation of debrominated benzene derivatives.

Scientific Research Applications

1,4-Dibromo-2-(2-bromoethoxy)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dibromo-2,5-dimethoxybenzene: Similar structure but with methoxy groups instead of bromoethoxy.

    1,4-Dibromo-2-(2-chloroethoxy)benzene: Similar structure but with a chloroethoxy group instead of bromoethoxy.

    1,4-Dibromo-2-(2-ethoxy)benzene: Similar structure but with an ethoxy group instead of bromoethoxy.

Uniqueness

1,4-Dibromo-2-(2-bromoethoxy)benzene is unique due to the presence of both bromine atoms and the bromoethoxy group, which confer distinct reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and interactions, making it a valuable compound in various fields of research.

Properties

IUPAC Name

1,4-dibromo-2-(2-bromoethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Br3O/c9-3-4-12-8-5-6(10)1-2-7(8)11/h1-2,5H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYEXZRRSPGQVFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)OCCBr)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Br3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30467081
Record name 1,4-dibromo-2-(2-bromoethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30467081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.85 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

377091-18-4
Record name 1,4-dibromo-2-(2-bromoethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30467081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2,5-dibromophenol (134) (1.26 g, 5 mmol) and 1,2-dibromoethane (135) (431 μl, 5 mmol) in 5 ml 1N NaOH was stirred at 80° C. for 40 h. After cooling down, the reaction mixture was extracted with diethyl ether. Org. phase was washed with 1 N NaOH and brine subsequently. Org. phase was dried over sodium sulfate concentrated to give 922 mg (yield 51%, purity ca 90%) 1,4-dibromo-2-(2-bromoethoxy)benzene (136) as orange-red oil which was used directly for further reaction without purification.
Quantity
1.26 g
Type
reactant
Reaction Step One
Quantity
431 μL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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